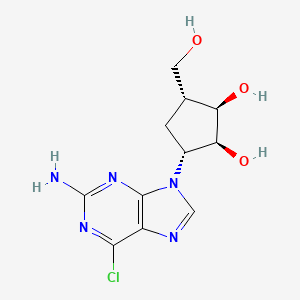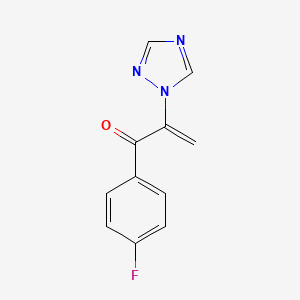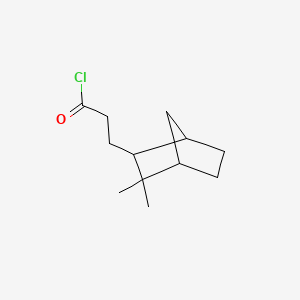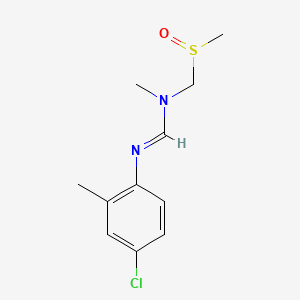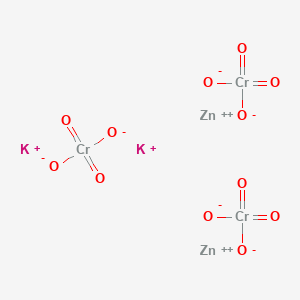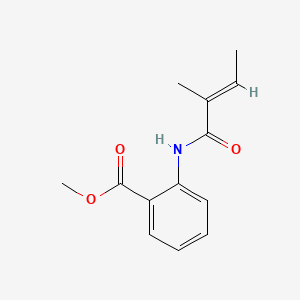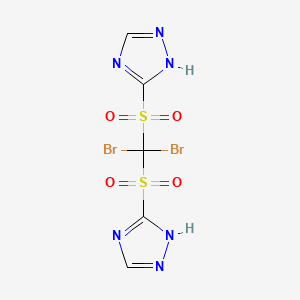
3,3'-((Dibromomethylene)bis(sulphonyl))bis(1H-1,2,4-triazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-((Dibromomethylene)bis(sulphonyl))bis(1H-1,2,4-triazole) is a chemical compound characterized by its unique structure, which includes two 1H-1,2,4-triazole rings connected via a dibromomethylene bridge and sulphonyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((Dibromomethylene)bis(sulphonyl))bis(1H-1,2,4-triazole) typically involves the reaction of 1H-1,2,4-triazole derivatives with dibromomethane and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and reacted further to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-((Dibromomethylene)bis(sulphonyl))bis(1H-1,2,4-triazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Substitution: The dibromomethylene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted triazole compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,3’-((Dibromomethylene)bis(sulphonyl))bis(1H-1,2,4-triazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3,3’-((Dibromomethylene)bis(sulphonyl))bis(1H-1,2,4-triazole) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulphonyl groups and triazole rings play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-((Dichloromethylene)bis(sulphonyl))bis(1H-1,2,4-triazole)
- 3,3’-((Dimethylmethylene)bis(sulphonyl))bis(1H-1,2,4-triazole)
- 3,3’-((Diethylmethylene)bis(sulphonyl))bis(1H-1,2,4-triazole)
Uniqueness
3,3’-((Dibromomethylene)bis(sulphonyl))bis(1H-1,2,4-triazole) is unique due to the presence of dibromomethylene and sulphonyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
93841-31-7 |
|---|---|
Molekularformel |
C5H4Br2N6O4S2 |
Molekulargewicht |
436.1 g/mol |
IUPAC-Name |
5-[dibromo(1H-1,2,4-triazol-5-ylsulfonyl)methyl]sulfonyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C5H4Br2N6O4S2/c6-5(7,18(14,15)3-8-1-10-12-3)19(16,17)4-9-2-11-13-4/h1-2H,(H,8,10,12)(H,9,11,13) |
InChI-Schlüssel |
OAGYRIWYDSEJQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=N1)S(=O)(=O)C(S(=O)(=O)C2=NC=NN2)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



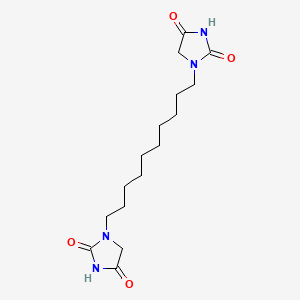
![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
